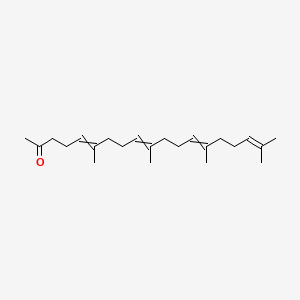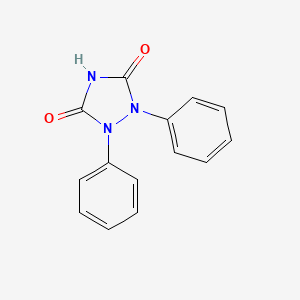![molecular formula C11H22N2O B8784542 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine](/img/structure/B8784542.png)
1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine is a compound that features both pyrrolidine and piperidine rings, which are nitrogen-containing heterocycles. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The combination of these two rings in a single molecule can potentially offer unique pharmacological properties.
Vorbereitungsmethoden
The synthesis of 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common synthetic route includes the reaction of piperidine with a suitable pyrrolidine derivative under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions to form more complex ring structures.
Wissenschaftliche Forschungsanwendungen
1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to various bioactive molecules.
Industry: It can be used in the synthesis of fine chemicals and as an intermediate in the production of other compounds
Wirkmechanismus
The mechanism of action of 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine can be compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which have different functional groups and biological activities.
Piperidine derivatives: Compounds like piperidine-4-carboxamide and piperidine-3-carboxylic acid, which also exhibit diverse pharmacological properties.
Pyrrolizines: These compounds have a fused ring structure that includes a pyrrolidine ring, offering different steric and electronic properties
Eigenschaften
Molekularformel |
C11H22N2O |
|---|---|
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
1-(2-pyrrolidin-3-yloxyethyl)piperidine |
InChI |
InChI=1S/C11H22N2O/c1-2-6-13(7-3-1)8-9-14-11-4-5-12-10-11/h11-12H,1-10H2 |
InChI-Schlüssel |
WXGLFUSDLRRYFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCOC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B8784459.png)



![3-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8784473.png)









